N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-4-ethyl-2,3-dioxopiperazine-1-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that likely belongs to the class of compounds known as piperidines . Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific compound you mentioned likely has additional functional groups attached to the piperidine ring, which could significantly affect its properties and potential applications.Scientific Research Applications
Anticancer Applications
Piperidine derivatives have been utilized in various ways as anticancer agents . For instance, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .
Antiviral Applications
Piperidine derivatives have also been used in the development of antiviral drugs . Their unique chemical structure allows them to interfere with the replication process of certain viruses.
Antimalarial Applications
The antimalarial properties of piperidine derivatives make them valuable in the fight against diseases like malaria . They can inhibit the growth of Plasmodium parasites, which cause malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown effectiveness as antimicrobial and antifungal agents . They can inhibit the growth of various types of bacteria and fungi, making them useful in treating a variety of infections.
Antihypertensive Applications
Piperidine derivatives can be used in the treatment of hypertension . They can help relax and widen blood vessels, reducing blood pressure.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have analgesic (pain-relieving) and anti-inflammatory properties . They can be used to treat conditions like arthritis and other inflammatory diseases.
Anti-Alzheimer’s Applications
Piperidine derivatives have been used in the development of drugs for the treatment of Alzheimer’s disease . They can help slow the progression of the disease by inhibiting the formation of amyloid plaques in the brain.
Antipsychotic Applications
Piperidine derivatives have been used in the development of antipsychotic drugs . They can help manage symptoms of mental disorders such as schizophrenia.
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a significant role in various biological processes, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
It can be inferred from the properties of similar compounds, such as indole derivatives, that they interact with their targets, leading to changes in cell biology . The interaction of these compounds with their targets can lead to various biologically vital properties .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to this compound, can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a wide range of biochemical pathways and their downstream effects.
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O4/c1-4-19-9-10-21(14(23)13(19)22)15(24)17-11-12-5-7-20(8-6-12)16(25)18(2)3/h12H,4-11H2,1-3H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRKHTWYBKVACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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